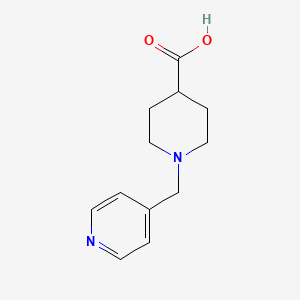

1-pyridin-4-ylmethylpiperidine-4-carboxylic acid

Description

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic conventions that prioritize the carboxylic acid functionality as the principal functional group. According to established IUPAC protocols, the compound is designated as 1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid, where the piperidine ring serves as the parent structure due to the presence of the carboxylic acid substituent. This nomenclature system identifies the piperidine ring as the primary cyclic framework, with the carboxylic acid group at the 4-position receiving priority in numbering. The pyridin-4-ylmethyl substituent attached to the nitrogen atom of the piperidine ring is treated as a complex substituent, where the pyridine ring is connected through a methylene bridge.

The systematic naming convention employs specific descriptors to indicate the connectivity and substitution patterns within the molecule. The term "pyridin-4-ylmethyl" specifically denotes that the pyridine ring is attached at its 4-position to a methylene group, which in turn connects to the piperidine nitrogen. This precise nomenclature distinguishes the compound from closely related isomers where the pyridine attachment might occur at different positions. The numbering system for the piperidine ring follows conventional protocols, with the nitrogen atom designated as position 1, and subsequent carbons numbered sequentially to identify the carboxylic acid attachment at position 4.

Alternative systematic names found in chemical databases include variations such as 1-[(pyridin-4-yl)methyl]piperidine-4-carboxylic acid and 1-(4-pyridinylmethyl)piperidine-4-carboxylic acid, all of which maintain the same structural designation while employing slightly different conventions for expressing the pyridine attachment. These nomenclature variations reflect different approaches to describing the same molecular connectivity, with some systems preferring parenthetical notation for complex substituents and others utilizing more condensed naming conventions.

Molecular Formula and Stereochemical Configuration

The molecular formula of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid is established as C₁₂H₁₆N₂O₂, indicating the presence of twelve carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms. This molecular composition reflects the integration of the pyridine ring (C₅H₄N), the piperidine ring (C₅H₁₀N), a methylene bridge (CH₂), and a carboxylic acid functional group (COOH). The molecular weight is calculated as 220.27 grams per mole, with an exact mass of 220.121178 atomic mass units.

The stereochemical configuration of this compound involves specific considerations regarding the piperidine ring conformation and the orientation of substituents. The piperidine ring typically adopts a chair conformation in its most stable state, with the carboxylic acid group at position 4 capable of occupying either axial or equatorial positions. The preferred conformation places the carboxylic acid group in the equatorial position to minimize steric interactions and optimize hydrogen bonding opportunities. The pyridin-4-ylmethyl substituent attached to the piperidine nitrogen exhibits conformational flexibility due to rotation around the N-CH₂ and CH₂-pyridine bonds.

Computational analysis reveals that the molecule can adopt multiple conformational states, with the most stable configurations featuring the piperidine ring in a chair conformation and the pyridine ring oriented to minimize intramolecular steric clashes. The InChI key for this compound is FQQLUUHEXSHYTO-UHFFFAOYSA-N, providing a unique identifier that encodes the complete molecular connectivity and stereochemical information. The SMILES notation C1=CC(CN2CCC(C(O)=O)CC2)=CC=N1 describes the molecular structure in a linear format, indicating the connectivity pattern between atoms.

Comparative Analysis of CAS Registry Numbers and Synonyms

The Chemical Abstracts Service registry number for this compound is 774531-43-0, which serves as the primary identifier for this specific molecular structure. This CAS number distinguishes the compound from closely related structural analogs, particularly 1-pyridin-4-yl-piperidine-4-carboxylic acid, which carries the different CAS number 93913-86-1. The distinction between these compounds is crucial, as the former contains a methylene bridge between the pyridine and piperidine rings, while the latter features direct attachment of the pyridine ring to the piperidine nitrogen.

A comprehensive analysis of synonyms reveals multiple naming conventions employed across different chemical databases and suppliers. Common synonyms include 1-(4-pyridinylmethyl)piperidine-4-carboxylic acid, 1-[(pyridin-4-yl)methyl]piperidine-4-carboxylic acid, and 1-pyridin-4-ylmethyl-piperidine-4-carboxylic acid. Additional catalog identifiers include MFCD03645526, SCHEMBL4002837, and DTXSID00375588, which facilitate identification across various chemical information systems. The European Community number 674-479-5 provides regulatory identification within European chemical databases.

The compound is also commercially available as various salt forms, most notably the dihydrochloride salt with CAS number 1172453-94-9 and molecular formula C₁₂H₁₈Cl₂N₂O₂. This salt form exhibits enhanced water solubility compared to the free acid, with a molecular weight of 293.19 grams per mole. The dihydrochloride salt formation involves protonation of both nitrogen atoms in the molecule, creating a dication that is stabilized by chloride counterions. Supplier catalogs often list this compound under various commercial codes such as AKOS000302870, PS-3098, and EN300-39246, reflecting its availability from multiple chemical vendors.

X-ray Crystallographic Studies of Piperidine-Pyridine Hybrid Systems

X-ray crystallographic analysis of piperidine-pyridine hybrid systems has provided valuable insights into the structural preferences and intermolecular interactions of compounds related to this compound. Studies of analogous systems reveal that piperidine rings consistently adopt chair conformations with substituents preferentially occupying equatorial positions to minimize steric strain. The nitrogen atoms in these hybrid systems exhibit distinct protonation behaviors, with pyridine nitrogen atoms demonstrating enhanced basicity when connected to electron-donating piperidine or piperazine moieties through appropriate linkages.

Crystallographic investigations of related compounds have demonstrated the importance of hydrogen bonding patterns in determining solid-state structures. In oxalate salt crystals of similar piperidine-pyridine compounds, protonation occurs at both nitrogen centers, with the resulting positive charges stabilized by charge-assisted hydrogen bonds with carboxylate anions. The geometry of these hydrogen bonding interactions reveals specific distance and angle preferences, with N-H···O distances typically ranging from 2.5 to 2.7 Ångströms and angles approaching linearity for optimal bonding.

Comparative crystallographic analysis between compounds containing 4-pyridylpiperazine and 4-pyridylpiperidine moieties reveals significant differences in their protonation behavior and crystal packing arrangements. Compounds with 4-pyridylpiperazine fragments demonstrate enhanced basicity at the pyridine nitrogen due to electron donation from the piperazine ring, while 4-pyridylpiperidine systems exhibit more moderate basicity. These differences manifest in the crystal structures through distinct hydrogen bonding networks and different orientations of the aromatic rings.

Properties

IUPAC Name |

1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-12(16)11-3-7-14(8-4-11)9-10-1-5-13-6-2-10/h1-2,5-6,11H,3-4,7-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQLUUHEXSHYTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375588 | |

| Record name | 1-[(Pyridin-4-yl)methyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774531-43-0 | |

| Record name | 1-[(Pyridin-4-yl)methyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Nucleophilic Substitution of Piperidine-4-carboxylic Acid

One common and well-documented method involves the reaction of piperidine-4-carboxylic acid with pyridin-4-ylmethyl chloride under basic conditions. This method exploits the nucleophilicity of the piperidine nitrogen to substitute the chloride on the pyridin-4-ylmethyl chloride, forming the desired compound.

- Starting Materials: Piperidine-4-carboxylic acid, pyridin-4-ylmethyl chloride

- Base: Sodium hydroxide or potassium carbonate

- Solvent: Dichloromethane or ethanol

- Conditions: Elevated temperature (typically reflux conditions)

- Reaction Type: Nucleophilic substitution (SN2)

This approach yields this compound with good selectivity and moderate to high yields. The reaction is typically monitored by chromatographic methods and purified by recrystallization or chromatography.

Synthesis from Ethyl Isonicotinate and 4-Chloropyridinium Chloride

Another synthetic route involves the reaction of ethyl isonicotinate with 4-chloropyridinium chloride in the presence of triethylamine in a mixed solvent system of ethanol and water.

- Starting Materials: Ethyl isonicotinate, 4-chloropyridinium chloride

- Base: Triethylamine

- Solvent: Ethanol and water mixture

- Conditions: Heating at 150°C for 96 hours in a sealed tube

- Workup: Filtration, concentration under reduced pressure, suspension in chloroform, recrystallization from water-N,N-dimethylformamide

This method, reported in patent literature (EP1489078), produces 1-(pyridin-4-yl)piperidine-4-carboxylic acid with a molecular weight of 206.24 g/mol and confirmed by APCI-MS (M/Z: 207 [M+H]+). The prolonged heating and sealed tube conditions facilitate the formation of the piperidine ring substituted with the pyridin-4-yl group and carboxylic acid functionality.

| Parameter | Details |

|---|---|

| Reaction temperature | 150°C |

| Reaction time | 96 hours |

| Solvent system | Ethanol (10 mL) and water (30 mL) |

| Base | Triethylamine (26.0 mL) |

| Starting materials | Ethyl isonicotinate (10.00 g), 4-chloropyridinium chloride (9.55 g) |

| Yield | Approx. 10.34 g (after purification) |

| Purification | Filtration, recrystallization |

Catalytic Hydrogenation Route for Ethyl Ester Derivative

For the ethyl ester derivative of this compound, a catalytic hydrogenation method has been developed using a heterogeneous cobalt catalyst supported on titanium nanoparticles and melamine.

- Catalyst: Cobalt-based on titanium nanoparticles and melamine

- Reaction: Acid-free hydrogenation

- Advantages: Good yields, high selectivity, environmentally friendly conditions

- Industrial relevance: Scalable for large-scale production

This method is particularly useful for producing the ester intermediate, which can subsequently be hydrolyzed to the free acid.

Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield/Selectivity | Industrial Applicability |

|---|---|---|---|---|

| Nucleophilic substitution (piperidine-4-carboxylic acid + pyridin-4-ylmethyl chloride) | Straightforward, uses readily available reagents | Requires careful control of reaction conditions to avoid side reactions | Moderate to high yields | Suitable for lab-scale synthesis |

| Reaction of ethyl isonicotinate + 4-chloropyridinium chloride (triethylamine, ethanol/water) | High purity product, well-characterized | Long reaction time (96 h), high temperature (150°C) | Good yield (~10 g scale) | Potential for scale-up with optimization |

| Catalytic hydrogenation (ester synthesis) | Environmentally friendly, high selectivity | Requires specialized catalyst | High yield and selectivity | Suitable for industrial production |

Research Findings and Notes

- The nucleophilic substitution method is widely used due to its simplicity and the availability of starting materials. However, the reaction conditions must be optimized to prevent over-alkylation or side reactions.

- The ethyl isonicotinate route, although requiring prolonged heating, provides a robust method to obtain the compound with high purity, as demonstrated in patent EP1489078.

- Catalytic hydrogenation methods for the ester intermediate represent a modern approach aligning with green chemistry principles, offering scalability and reduced environmental impact.

- Analytical techniques such as APCI-MS, NMR spectroscopy, and chromatographic methods are essential for confirming the structure and purity of the synthesized compound.

- The compound’s preparation methods are often tailored depending on the intended application, whether for medicinal chemistry research or industrial synthesis.

Summary Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Conditions | Product Form | Yield/Notes |

|---|---|---|---|---|

| Nucleophilic substitution | Piperidine-4-carboxylic acid, pyridin-4-ylmethyl chloride | NaOH or K2CO3, dichloromethane/ethanol, reflux | This compound | Moderate to high yield |

| Reaction of ethyl isonicotinate + 4-chloropyridinium chloride | Ethyl isonicotinate, 4-chloropyridinium chloride | Triethylamine, ethanol/water, 150°C, 96 h sealed tube | 1-(Pyridin-4-yl)piperidine-4-carboxylic acid | Good yield, high purity |

| Catalytic hydrogenation (ester intermediate) | Pyridine derivatives, piperidine derivatives | Cobalt catalyst on Ti nanoparticles, acid-free hydrogenation | This compound ethyl ester | High yield, industrially scalable |

Chemical Reactions Analysis

1-pyridin-4-ylmethylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Properties

Research indicates that compounds similar to 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid exhibit antidepressant-like effects by modulating serotonin receptors. This suggests potential use in treating mood disorders.

Analgesic Effects

Preliminary studies have also highlighted analgesic properties, making this compound a candidate for pain management therapies. The interaction with neurotransmitter systems in the central nervous system (CNS) is a focal point for further exploration.

Antiviral Applications

Recent studies have shown that derivatives of piperidine-containing compounds, including this compound, can act as noncovalent inhibitors against viral proteases, such as those from SARS-CoV. These compounds have demonstrated high binding affinities and selectivity, making them promising candidates for antiviral drug development .

Cosmetic Formulations

The compound's properties can be leveraged in cosmetic formulations. Its ability to interact with biological systems suggests potential applications in skin care products aimed at enhancing skin health or treating dermatological conditions. Research into the bioavailability of drug molecules in topical applications emphasizes the importance of compounds like this compound in developing effective dermatological products .

Structural Analysis and Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high purity and yield. Understanding its chemical behavior is crucial for developing analogs with improved pharmacological profiles.

Toxicological Considerations

Toxicological assessments indicate that while the compound may cause skin irritation, there is no evidence supporting endocrine-disrupting properties . This information is vital for evaluating safety in pharmaceutical and cosmetic applications.

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid | Similar piperidine core | Potential CNS effects |

| 1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid | Altered pyridine position | Variability in receptor affinity |

| 1-(Pyridin-2-yl)piperidine | Lacks carboxylic group | May exhibit different pharmacodynamics |

Case Studies and Research Findings

Several case studies have documented the interactions of this compound with various biological targets, highlighting its potential therapeutic applications:

- Antiviral Activity : A study demonstrated that piperidine derivatives could inhibit viral proteases effectively, suggesting broader implications for treating viral infections beyond SARS-CoV .

- Dermatological Applications : Investigations into topical formulations have shown that compounds like this compound can enhance skin penetration and efficacy, which is critical for developing effective skincare products .

- Pharmacokinetics : Ongoing research focuses on understanding the pharmacokinetic profiles of this compound and its derivatives, which is essential for optimizing dosage forms and therapeutic regimens.

Mechanism of Action

The mechanism of action of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The pyridin-4-ylmethyl group can engage in π-π interactions with aromatic residues in the binding sites of proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally related piperidine-4-carboxylic acid derivatives below:

Table 1: Structural and Physicochemical Comparisons

Key Observations

Substituent Effects on Solubility :

- The pyridinylmethyl group in the target compound reduces solubility (Log S = -2.1) compared to simpler analogs like isonipecotic acid (Log S = -0.3) due to increased hydrophobicity .

- Methoxy and chloro substituents on pyrimidine rings (e.g., 1334488-49-1, 1208087-83-5) moderately improve solubility compared to the pyridinylmethyl group .

Bioactivity Profiles: The pyridinylmethyl derivative has been explored in prodrug strategies, leveraging its carboxylic acid group for esterification to enhance bioavailability . Chloropyrimidinyl analogs (e.g., 1208087-83-5) show higher specificity in kinase inhibition due to halogen-bonding interactions with ATP-binding pockets . Unsubstituted 4-piperidinecarboxylic acid (isonipecotic acid) is a known GABA reuptake inhibitor, while bulkier substituents (e.g., isopropyl) enhance blood-brain barrier penetration .

Synthetic Accessibility :

Biological Activity

1-Pyridin-4-ylmethylpiperidine-4-carboxylic acid (also known as 1-P4MPC) is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, mechanism of action, and its relevance in various therapeutic contexts.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including receptors and enzymes. The pyridin-4-ylmethyl group can engage in π-π interactions with aromatic residues in protein binding sites, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions modulate the activity of target proteins, leading to various biological effects such as:

- Receptor Modulation: The compound has been studied for its potential as an agonist for the sphingosine-1-phosphate receptor S1P1, which is crucial in immune response and inflammation.

- Enzyme Inhibition: It shows promise in inhibiting key enzymes involved in viral replication and processing, particularly in the context of SARS-CoV-2 .

Antiviral Properties

Recent studies have highlighted the antiviral potential of piperidine derivatives, including this compound. Research indicates that this compound exhibits activity against coronaviruses by inhibiting the main protease (M), crucial for viral replication .

| Compound | Target | Activity |

|---|---|---|

| This compound | SARS-CoV-2 M | Inhibition (micromolar range) |

| Other derivatives | Various CoV proteins | Variable inhibition |

Anticancer Activity

In cancer research, derivatives of piperidine have shown cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have been evaluated for their ability to induce apoptosis in tumor cells, demonstrating significant cytotoxicity compared to standard chemotherapy agents like bleomycin .

| Cancer Cell Line | Compound Tested | Cytotoxicity Level |

|---|---|---|

| FaDu (hypopharyngeal) | Piperidine derivative | Higher than bleomycin |

Neurological Applications

The compound has also been investigated for its potential in treating neurological disorders. Its ability to inhibit acetylcholinesterase (AChE) suggests a role in enhancing cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .

Case Studies and Research Findings

- SARS-CoV-2 Inhibition Study : A study evaluated various piperidine analogs for their inhibitory effects on SARS-CoV-2. The findings indicated that while no significant inhibition was observed on some viral proteins, notable activity was recorded against the main protease, suggesting further optimization could enhance efficacy .

- Anticancer Efficacy : Research demonstrated that specific derivatives of piperidine exhibited enhanced cytotoxic effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

- Cholinesterase Inhibition : A study focusing on the dual inhibition of AChE and butyrylcholinesterase (BuChE) revealed that certain modifications to the piperidine structure could improve brain exposure and efficacy against Alzheimer's-related cognitive decline.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid, and how can reaction parameters be controlled to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and carboxylation. For example, piperidine derivatives are often synthesized via reductive amination or coupling reactions using pyridylmethyl halides (e.g., 4-chloromethylpyridine) with piperidine-4-carboxylic acid precursors. Key parameters include:

- Catalyst selection : Use Pd-based catalysts for cross-coupling steps to enhance efficiency .

- Temperature control : Maintain temperatures between 60–80°C during cyclization to minimize side reactions .

- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer : Structural validation requires a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments (e.g., pyridyl protons at δ 8.5–8.7 ppm) and carbon backbone .

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 235.1184) and fragmentation patterns .

- HPLC : For purity assessment (≥98% by area normalization, C18 column, acetonitrile/water gradient) .

Q. How can researchers mitigate solubility challenges during in vitro assays for this compound?

- Methodological Answer : Aqueous solubility limitations (logP ≈ 0.28) can be addressed by:

- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance dissolution without cytotoxicity .

- pH adjustment : Prepare buffered solutions (pH 6.5–7.4) to exploit zwitterionic properties of the carboxylic acid and pyridine moieties .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data for piperidine-4-carboxylic acid derivatives?

- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values in enzyme assays) may arise from assay conditions or impurity profiles. Strategies include:

- Meta-analysis : Compare data across studies using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

- Batch validation : Re-test activity using independently synthesized batches to rule out synthetic byproduct interference .

Q. What strategies improve the aqueous solubility of this compound in pharmacological assays?

- Methodological Answer : Beyond co-solvents:

- Salt formation : Synthesize sodium or hydrochloride salts to enhance solubility (e.g., 217–219°C melting point for HCl salt) .

- Nanoformulation : Use liposomal encapsulation (particle size <200 nm) to improve bioavailability in cell-based models .

Q. How can computational modeling guide the design of analogs with improved target binding?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to predict interactions with targets (e.g., kinases or GPCRs). Focus on piperidine ring flexibility and pyridine π-stacking .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with activity to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.